N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 35389-44-7
VCID: VC16993328
InChI: InChI=1S/C10H17N3/c1-13(2)9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine

CAS No.: 35389-44-7

Cat. No.: VC16993328

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine - 35389-44-7

Specification

CAS No. 35389-44-7
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name N',N'-dimethyl-N-pyridin-2-ylpropane-1,3-diamine
Standard InChI InChI=1S/C10H17N3/c1-13(2)9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,11,12)
Standard InChI Key ATZQBNIEZZBOAJ-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCNC1=CC=CC=N1

Introduction

Structural and Molecular Characteristics

N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine belongs to the class of unsymmetrical diamines. Its IUPAC name, N',N'-dimethyl-N-pyridin-2-ylpropane-1,3-diamine, reflects the substitution pattern: a dimethylamino group (-N(CH₃)₂) at the first nitrogen and a pyridin-2-yl group (C₅H₄N) at the third carbon. The molecular structure is characterized by:

  • Three nitrogen atoms: Two aliphatic (amine) and one aromatic (pyridine).

  • Flexible propane chain: Enables conformational adaptability for metal coordination.

  • Electron-rich pyridine ring: Enhances π-π stacking and hydrogen-bonding interactions.

The compound’s canonical SMILES representation is CN(C)CCCNC₁=CC=CC=N₁, and its InChIKey is ATZQBNIEZZBOAJ-UHFFFAOYSA-N. These identifiers underscore its unique electronic and steric profile compared to simpler diamines like N,N-dimethyl-1,3-propanediamine (CAS 109-55-7) .

Synthesis and Reaction Pathways

The synthesis of N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine typically involves a condensation reaction between 2-pyridinecarboxaldehyde and N,N-dimethyl-1,3-propanediamine under reductive amination conditions. A simplified reaction scheme is as follows:

2-Pyridinecarboxaldehyde+N,N-Dimethyl-1,3-propanediamineNaBH₄N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine\text{2-Pyridinecarboxaldehyde} + \text{N,N-Dimethyl-1,3-propanediamine} \xrightarrow{\text{NaBH₄}} \text{N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine}

Key steps:

  • Imine formation: The aldehyde reacts with the primary amine of N,N-dimethyl-1,3-propanediamine to form a Schiff base.

  • Reduction: Sodium borohydride (NaBH₄) reduces the imine to a secondary amine.

This method yields moderate to high purity product, contingent on stoichiometric control and purification techniques such as column chromatography.

PropertyValue/DescriptionSource Compound
Boiling Point~145°C (estimated)N,N-Dimethyl-1,3-propanediamine
Density~0.81 g/mL (approximated)N,N-Dimethyl-1,3-propanediamine
SolubilityMiscible in polar solvents (e.g., ethanol, DMSO)Structural analogy
Flash Point~20°C (flammable liquid)N,N-Dimethyl-1,3-propanediamine

The compound’s basicity arises from its amine groups, with pKa values likely ranging between 8–10 for the aliphatic amines and 3–5 for the pyridinyl nitrogen .

Applications in Scientific Research

Coordination Chemistry

N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine acts as a tridentate ligand, coordinating metal ions via its two aliphatic amines and pyridinyl nitrogen. Studies on analogous compounds, such as N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetic acid (H₂bpcd), demonstrate strong binding to lanthanides (La³⁺, Nd³⁺, Sm³⁺), forming stable complexes for catalytic and imaging applications .

Material Science

The compound’s dual functionality (amine + pyridine) makes it a candidate for:

  • Polymer modification: Enhancing thermal stability through hydrogen bonding.

  • Surface functionalization: Anchoring metal nanoparticles in catalytic frameworks.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesDistinguishing Traits
N,N-Dimethyl-1,3-propanediamineC₅H₁₄N₂Simple diamine, no aromatic groupsLacks pyridine moiety; lower molecular weight
N,N-Bis(4-methylpyridin-2-yl)methanamineC₁₃H₁₆N₄Dual pyridine ringsEnhanced π-stacking; higher rigidity
1,3-PropanediamineC₃H₁₀N₂Unsubstituted diamineHigher basicity; no steric hindrance

The target compound’s hybrid structure offers a balance of flexibility and aromaticity, enabling diverse applications unmatched by simpler analogs .

Future Research Directions

  • Pharmacological Profiling: Investigate bioactivity against pathogenic metalloenzymes (e.g., matrix metalloproteinases).

  • Catalytic Applications: Develop heterogeneous catalysts using metal complexes (e.g., Cu²⁺, Zn²⁺).

  • Toxicological Studies: Assess acute and chronic toxicity in model organisms.

  • Supramolecular Chemistry: Exploit pyridine-amine interactions for self-assembling materials.

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